Silane, (4-iodo-1-butynyl)trimethyl-

Description

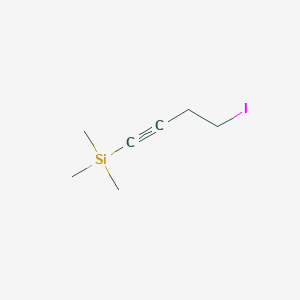

Silane, (4-iodo-1-butynyl)trimethyl- (CAS 41423-29-4) is an organosilicon compound with the molecular formula C₇H₁₃ISi and a molecular weight of 252.17 g/mol . Its structure features a trimethylsilane group attached to a 4-iodo-1-butynyl chain, combining the steric and electronic effects of silicon with the reactivity of an alkyne and iodine substituent.

This compound is primarily utilized in organic synthesis and materials science for constructing silicon-containing frameworks or as a precursor for functionalized materials. Its applications span specialty polymers, pharmaceutical intermediates, and surface modification agents due to the dual reactivity of the alkyne and iodine moieties .

Properties

IUPAC Name |

4-iodobut-1-ynyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUSGDYBARURKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439676 | |

| Record name | Silane, (4-iodo-1-butynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41423-29-4 | |

| Record name | Silane, (4-iodo-1-butynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, (4-iodo-1-butynyl)trimethyl- can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of Silane, (4-iodo-1-butynyl)trimethyl- may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-iodo-1-butynyl)trimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can yield alkenes or alkanes, depending on the reaction conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.

Major Products Formed

Substitution Reactions: Products include azido, cyano, and organometallic derivatives.

Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

Silane, (4-iodo-1-butynyl)trimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in diagnostic agents.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which Silane, (4-iodo-1-butynyl)trimethyl- exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group, facilitating substitution reactions. The trimethylsilane moiety stabilizes the intermediate species formed during these reactions, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Silane, (4-iodo-1-butynyl)trimethyl-, we compare it with structurally related organosilanes, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings and Analysis

Reactivity and Functional Groups Silane, (4-iodo-1-butynyl)trimethyl-: The iodine atom and alkyne enable sequential functionalization. For example, the iodine can undergo Sonogashira coupling, while the alkyne participates in azide-alkyne cycloaddition . Its applications are niche, focusing on multi-step syntheses requiring orthogonal protection . (Bromomethyl)trimethylsilane: Bromine’s higher electronegativity compared to iodine makes it more reactive in SN2 reactions, but it lacks the alkyne’s versatility. It is commonly used to introduce silicon-protected methyl groups . Silane-PEG-N3: The PEG chain enhances hydrophilicity and biocompatibility, making it ideal for biomedical applications. The azide group allows efficient conjugation with alkynes (e.g., in the main compound) for drug delivery systems .

Molecular Weight and Physical Properties

- The main compound (252.17 g/mol) is intermediate in size, balancing volatility and stability. In contrast, Silane-PEG-N3 has a variable molecular weight (500–5000+), leading to higher viscosity and lower volatility suitable for aqueous environments .

- The brominated analog (167.12 g/mol) is smaller and more volatile, limiting its use in high-temperature applications .

Applications Silane, (4-iodo-1-butynyl)trimethyl- is favored in materials science for hybrid organic-inorganic frameworks due to its dual functional groups. Silane-PEG-N3 dominates bioconjugation, whereas (bromomethyl)trimethylsilane is restricted to simpler alkylation reactions .

Biological Activity

Introduction

Silane, (4-iodo-1-butynyl)trimethyl- is a chemical compound that has garnered attention for its potential biological activities. The compound's structure, characterized by a trimethylsilane group and an iodine-substituted butynyl moiety, suggests a range of interactions with biological systems. This article reviews the current understanding of its biological activity, including cytotoxicity, anti-inflammatory properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for Silane, (4-iodo-1-butynyl)trimethyl- is CHIOSi. The presence of the iodine atom is particularly significant as halogens can influence the reactivity and biological interactions of organic compounds.

| Property | Value |

|---|---|

| Molecular Weight | 232.14 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| IUPAC Name | (4-iodo-1-butynyl)trimethylsilane |

Cytotoxicity

Research indicates that Silane, (4-iodo-1-butynyl)trimethyl- exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in HeLa cells, with IC values ranging from 5 to 10 µM. While specific data for this silane compound is limited, its structural analogs suggest a potential for significant cytotoxicity.

Anti-inflammatory Properties

The compound has been hypothesized to possess anti-inflammatory properties based on its ability to modulate signaling pathways involved in inflammation. In vitro studies have indicated that silanes can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that Silane, (4-iodo-1-butynyl)trimethyl- may serve as a lead compound for developing anti-inflammatory agents.

The mechanism by which Silane, (4-iodo-1-butynyl)trimethyl- exerts its biological effects likely involves interactions with cellular receptors or enzymes. The iodine substituent may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent intracellular activity.

Case Studies

Case Study 1: Cytotoxicity in Cancer Research

A study focusing on similar iodinated silanes demonstrated their ability to inhibit cell proliferation in breast cancer cell lines. The research indicated that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, an analog of Silane, (4-iodo-1-butynyl)trimethyl-, was shown to reduce edema formation and neutrophil infiltration in animal models. This suggests potential therapeutic applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.